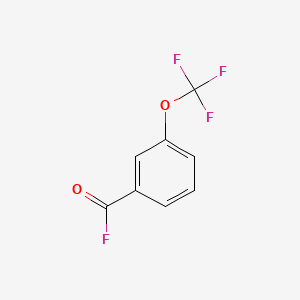

3-(Trifluoromethoxy)benzoyl fluoride

Description

Significance of Fluorinated Aromatic Scaffolds in Chemical Sciences

The incorporation of fluorine into aromatic structures is a cornerstone of modern medicinal chemistry and materials science. tandfonline.com The strategic placement of fluorine atoms or fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can profoundly alter a molecule's physicochemical and biological properties. nih.govresearchgate.net

One of the primary reasons for fluorination is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.comacs.org This strategy can increase the half-life of a drug, potentially reducing the required dose and frequency of administration. mdpi.com For example, replacing a hydrogen atom at a metabolic hotspot with fluorine can effectively block unwanted metabolism. mdpi.comnih.gov

Furthermore, fluorinated groups have a substantial impact on a molecule's electronic properties and lipophilicity. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence how a molecule interacts with its biological target. acs.orgwikipedia.org The trifluoromethoxy group is particularly notable for being one of the most lipophilic substituents used in drug design, which can enhance a molecule's ability to permeate cell membranes and improve its bioavailability. mdpi.comresearchgate.net This increased lipophilicity can facilitate the transport of drugs across biological barriers. researchgate.net The unique properties imparted by these groups are evident in numerous successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

| Substituent | Hansch π Value (Lipophilicity) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral |

| -CH₃ | 0.56 | Weakly Electron-Donating |

| -Cl | 0.71 | Weakly Electron-Withdrawing |

| -CF₃ | 0.88 | Strongly Electron-Withdrawing |

| -OCF₃ | 1.04 | Strongly Electron-Withdrawing |

Strategic Position of 3-(Trifluoromethoxy)benzoyl Fluoride (B91410) as a Building Block

3-(Trifluoromethoxy)benzoyl fluoride serves as a strategic building block for introducing the 3-(trifluoromethoxy)benzoyl moiety into target molecules. This is particularly valuable in the synthesis of potential pharmaceuticals and agrochemicals where the unique properties of the trifluoromethoxy group are desired. mdpi.comontosight.ai The compound's utility stems from the reactivity of the acyl fluoride group.

Acyl fluorides are versatile acylating agents, capable of reacting with a wide range of nucleophiles such as alcohols and amines to form esters and amides, respectively. boulingchem.com They are often preferred over more traditional acyl chlorides due to their unique balance of reactivity and stability. beilstein-journals.org Acyl fluorides are generally more stable towards hydrolysis, making them easier to handle and store, yet they remain sufficiently reactive for synthetic transformations. beilstein-journals.org

The strategic importance of this compound lies in its ability to impart the specific benefits of the trifluoromethoxy group onto a new molecular scaffold. By using this reagent, chemists can efficiently construct molecules that combine a desired core structure with a substituent known to enhance metabolic stability and lipophilicity. mdpi.comnih.gov This makes it a valuable tool in lead optimization during the drug discovery process, allowing for the fine-tuning of a candidate's pharmacokinetic profile.

| Property | Value |

|---|---|

| CAS Number | 658-90-2 mdpi.com |

| Molecular Formula | C₈H₄F₄O₂ chemicalbook.com |

| Molecular Weight | 208.11 g/mol chemicalbook.com |

| Key Functional Groups | Acyl Fluoride, Trifluoromethoxy, Aromatic Ring |

Overview of Research Trajectories for Fluorinated Acyl Halides

Research involving fluorinated acyl halides, particularly acyl fluorides, is focused on several key areas, including the development of novel synthetic methods and the expansion of their applications in organic synthesis.

Historically, the synthesis of acyl fluorides often required harsh or toxic reagents. researchgate.net However, recent research has led to the development of milder and more practical synthetic routes. researchgate.net These include methods that start from carboxylic acids using reagents like sulfuryl fluoride (SO₂F₂) or through phase-transfer-catalyzed halogen exchange from acyl chlorides. organic-chemistry.orgnih.gov Such advancements are making acyl fluorides more accessible for widespread use. researchgate.net

Another significant research trajectory is the increasing use of acyl fluorides in transition-metal-catalyzed reactions. researchgate.neteurekalert.org Their stability and selective reactivity make them excellent substrates for various cross-coupling reactions, allowing for the construction of complex molecular architectures. eurekalert.org For instance, palladium-catalyzed reactions have been developed to manipulate the acyl C-F bond, enabling novel synthetic transformations. eurekalert.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

658-90-2 |

|---|---|

Molecular Formula |

C8H4F4O2 |

Molecular Weight |

208.11 g/mol |

IUPAC Name |

3-(trifluoromethoxy)benzoyl fluoride |

InChI |

InChI=1S/C8H4F4O2/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H |

InChI Key |

XRRBDBIQJMJLJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethoxy Benzoyl Fluoride

Classical Preparative Routes

Traditional approaches to the synthesis of 3-(Trifluoromethoxy)benzoyl fluoride (B91410) typically rely on two main strategies: the direct conversion of the corresponding carboxylic acid or a halide exchange reaction from the more common acyl chloride precursor.

The conversion of a carboxylic acid to an acyl fluoride is a fundamental transformation known as deoxyfluorination. This route involves the direct reaction of 3-(Trifluoromethoxy)benzoic acid with a suitable fluorinating agent. While classic reagents like diethylaminosulfur trifluoride (DAST) can be effective, modern advancements have introduced safer and more efficient alternatives.

Recent research has highlighted reagents that facilitate this conversion under mild conditions with high functional group tolerance. For instance, the bench-stable solid reagent tetramethylammonium (B1211777) trifluoromethylthiolate ((Me₄N)SCF₃) has been shown to convert a wide array of aromatic and aliphatic carboxylic acids into their corresponding acyl fluorides at room temperature. chemistryviews.org The reaction proceeds without the need for a base or other additives, and purification is often simplified to filtration. chemistryviews.orgorganic-chemistry.org Another approach employs 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) as a deoxyfluorinating agent, which also operates under mild conditions. beilstein-journals.org

The general applicability of these modern deoxyfluorination methods to various substituted benzoic acids suggests their utility for the synthesis of 3-(Trifluoromethoxy)benzoyl fluoride. The reaction mechanism for reagents like (Me₄N)SCF₃ involves activation by the carboxylic acid, followed by transformation to the acyl fluoride with the release of carbonyl sulfide (B99878) (COS) gas. chemistryviews.org

| Reagent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| (Me₄N)SCF₃ | Room temperature, DCM or MeCN | Bench-stable solid, base- and additive-free, high functional group tolerance | chemistryviews.org |

| BT-SCF₃ | Mild, one-pot potential for amidation | Operationally simple, allows for sub-stoichiometric use | beilstein-journals.org |

| Deoxo-Fluor | Mild, suitable for one-pot amide coupling | More thermally stable than DAST | organic-chemistry.org |

| XtalFluor-E | Room temperature, simple filtration workup | Avoids formation of acid anhydride (B1165640) byproduct | organic-chemistry.org |

Perhaps the most common and industrially viable classical route is the halide exchange (Halex) reaction, starting from the analogous acyl chloride, 3-(Trifluoromethoxy)benzoyl chloride. Acyl fluorides are generally more stable and easier to handle than the corresponding acyl chlorides, but the latter are often more accessible and cost-effective to prepare from the parent carboxylic acid using reagents like thionyl chloride or oxalyl chloride. researchgate.net

The conversion of the acyl chloride to the acyl fluoride is typically achieved by treatment with a fluoride salt. A robust and scalable method involves a phase-transfer-catalyzed reaction between the acyl chloride and an aqueous solution of potassium bifluoride (KHF₂). researchgate.net This procedure can be performed at room temperature and allows for the synthesis of acyl fluorides on a large scale with excellent purity after simple extraction and distillation. researchgate.net This approach is advantageous due to the low cost and relative safety of the fluoride source.

| Starting Material | Reagents | Scale | Key Features | Reference |

|---|---|---|---|---|

| Acyl Chloride | Aqueous KHF₂, Phase Transfer Catalyst | Up to 100 mmol | Biphasic mixture, room temperature, convenient workup, excellent purity | researchgate.net |

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has pursued more direct and elegant routes to complex molecules, including the use of catalytic systems, novel precursors, and organometallic intermediates.

A theoretical approach to synthesizing the target compound involves the electrophilic aromatic substitution (EAS) of a simpler precursor, (trifluoromethoxy)benzene (B1346884). The trifluoromethoxy (-OCF₃) group is known to be an electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic attack. However, it also acts as a meta-director.

Therefore, a Friedel-Crafts acylation reaction on (trifluoromethoxy)benzene could potentially install the carbonyl fluoride group at the desired 3-position. wikipedia.orglibretexts.org The acylating agent would need to be a "COF" equivalent. A plausible, though challenging, method could be a Gattermann-Koch-type reaction using carbon monoxide and hydrogen fluoride under pressure with a suitable catalyst. More practically, acylation with oxalyl chloride or a similar reagent in the presence of a Lewis acid, followed by halide exchange, could be envisioned. However, the deactivating nature of the -OCF₃ group makes such Friedel-Crafts reactions difficult, often requiring harsh conditions and stoichiometric amounts of the Lewis acid catalyst. wikipedia.org

Direct fluorination involves the reaction of an organic substrate with elemental fluorine (F₂). This highly exothermic and aggressive method requires specialized equipment and significant dilution of the fluorine gas with an inert gas like nitrogen. While not a common laboratory procedure, it represents an advanced protocol for creating C-F bonds. This strategy could theoretically be applied to a precursor such as 3-(trifluoromethoxy)benzaldehyde (B1330798) to convert the aldehyde directly to an acyl fluoride, although selectivity and control would be significant challenges.

Organometallic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision.

One potential pathway involves the preparation of an organometallic nucleophile from a suitable precursor. For example, 3-bromo(trifluoromethoxy)benzene can be converted into the corresponding Grignard reagent (3-(CF₃O)C₆H₄MgBr) or an organolithium species (3-(CF₃O)C₆H₄Li). byjus.comwikipedia.org These powerful nucleophiles can then react with an electrophilic source of the "COF" group. While reaction with CO₂ would yield the carboxylic acid (requiring a subsequent deoxyfluorination step), reaction with an electrophile like carbonyl difluoride (COF₂) or its equivalent could, in principle, form the acyl fluoride directly. masterorganicchemistry.com

A more sophisticated and catalytic approach that has emerged is palladium-catalyzed fluoro-carbonylation. nih.gov This method allows for the direct conversion of aryl iodides into acyl fluorides under CO-free conditions. In this strategy, a reagent such as 2-(difluoromethoxy)-5-nitropyridine (B1423797) serves as a stable, solid source of both carbon monoxide and fluoride. An aryl iodide, such as 3-iodo(trifluoromethoxy)benzene, could be subjected to these palladium-catalyzed conditions to directly yield this compound. This method is notable for its broad functional group tolerance and operational safety, avoiding the use of toxic, gaseous formyl fluoride. nih.gov

| Starting Material | Key Reagents | Catalyst System | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | 2-(difluoromethoxy)-5-nitropyridine, CsF | Palladium catalyst | Acyl Fluoride | CO-free, uses stable solid reagent, high yields, broad scope | nih.gov |

Fluorination of Trichloromethyl Analogs and Derivatives

A common and industrially viable method for the synthesis of trifluoromethyl-substituted benzoyl halides involves the fluorination of their trichloromethyl analogs. This process typically utilizes a halogen exchange reaction, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.

The direct fluorination of a trichloromethyl-substituted benzoyl chloride is a prominent example of this approach. In this reaction, the trichloromethylbenzoyl chloride is treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF). The reaction is generally carried out in the presence of a halogen transfer catalyst to facilitate the exchange of chlorine for fluorine atoms on the methyl group.

A variety of Lewis acid catalysts are known to be effective for this transformation, including ferric chloride, aluminum chloride, molybdenum pentachloride, titanium tetrachloride, and various antimony compounds. Antimony pentachloride (SbCl₅) is a particularly preferred catalyst for this reaction. The process can be finely tuned by controlling the reaction temperature and pressure to achieve high yields and selectivity. For instance, the reaction can be conducted by bubbling hydrogen fluoride vapor into a heated mixture of the 3-trichloromethylbenzoyl chloride and the catalyst.

Over-fluorination can sometimes occur, leading to the formation of the corresponding benzoyl fluoride. However, this can be rectified through a halogen exchange reaction with the starting trichloromethylbenzoyl chloride in the presence of a halogen transfer catalyst. Conversely, under-fluorinated products can be recycled back into the reaction stream for complete fluorination.

Table 1: Illustrative Catalysts for the Fluorination of Trichloromethylbenzoyl Chlorides

| Catalyst | Role | Reference |

| Antimony Pentachloride (SbCl₅) | Halogen Transfer Catalyst | researchgate.net |

| Ferric Chloride (FeCl₃) | Halogen Transfer Catalyst | researchgate.net |

| Aluminum Chloride (AlCl₃) | Halogen Transfer Catalyst | researchgate.net |

| Molybdenum Pentachloride (MoCl₅) | Halogen Transfer Catalyst | researchgate.net |

| Titanium Tetrachloride (TiCl₄) | Halogen Transfer Catalyst | researchgate.net |

| Antimony Pentafluoride (SbF₅) | Halogen Transfer Catalyst | researchgate.net |

This table presents examples of catalysts used in the fluorination of trichloromethylbenzoyl chlorides, a general method applicable to the synthesis of trifluoromethyl-substituted benzoyl halides.

Oxidative Desulfurization-Fluorination Methods

Oxidative desulfurization-fluorination is a powerful technique for the synthesis of fluorinated compounds, including those with a trifluoromethoxy group. This method typically involves the conversion of a sulfur-containing functional group, such as a dithiocarbonate, into a trifluoromethyl ether.

In a general application of this method, a dithiocarbonate derivative can be treated with a reagent system consisting of a fluoride source, such as 70% hydrogen fluoride/pyridine, and an N-halo imide as an oxidant. This process facilitates the replacement of the dithiocarbonate group with a trifluoromethyl ether group. While direct application to the synthesis of this compound from a corresponding sulfur-containing precursor is not extensively detailed in readily available literature, the principles of this methodology suggest its potential applicability.

For instance, a precursor such as S-[3-(trifluoromethoxy)benzoyl] O-ethyl dithiocarbonate could theoretically be subjected to oxidative desulfurization-fluorination conditions to yield the desired benzoyl fluoride. The reaction mechanism involves the oxidative activation of the sulfur-containing group, followed by nucleophilic attack of fluoride ions to effect the transformation.

Decarboxylative Fluorination Approaches

Modern synthetic chemistry has seen the emergence of decarboxylative fluorination as a valuable tool for the introduction of fluorine into organic molecules. This method utilizes carboxylic acids as readily available starting materials, which are then converted to their corresponding fluorides with the loss of carbon dioxide.

Photoredox catalysis has proven to be a particularly effective platform for decarboxylative fluorination. In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process. This leads to the formation of a carboxyl radical from the corresponding carboxylate. This radical intermediate then rapidly extrudes carbon dioxide to generate an aryl radical, which can then be trapped by a fluorine atom source to yield the desired aryl fluoride.

For the synthesis of this compound, this would involve the use of 3-(trifluoromethoxy)benzoic acid as the starting material. The reaction would be carried out in the presence of a suitable photocatalyst, a fluorine source such as Selectfluor®, and a base. This method is attractive due to its operational simplicity and the use of relatively mild reaction conditions.

Optimization of Reaction Conditions and Process Development

Catalyst Systems and Ligand Effects

In many fluorination reactions, particularly those involving transition metal catalysis, the choice of the catalyst and the associated ligands is crucial. For instance, in palladium-catalyzed fluorination reactions, the ligand plays a significant role in facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The use of sterically hindered and electron-rich phosphine (B1218219) ligands, for example, has been shown to promote the challenging C-F reductive elimination step in palladium-catalyzed fluorinations of aryl halides. The electronic and steric properties of the ligand can influence the stability of the catalytic intermediates and the rate of the desired reaction, while minimizing side reactions. Theoretical studies have been employed to design new ligands that can enhance the reaction rate and selectivity by influencing the electronic environment around the metal center and the steric interactions with the substrate. nih.gov

For the fluorination of trichloromethyl analogs, Lewis acid catalysts like antimony pentachloride are often used. The catalytic activity can be influenced by the purity of the catalyst and the presence of co-catalysts.

Table 2: Examples of Ligand Classes in Palladium-Catalyzed Fluorination

| Ligand Class | Key Feature | Potential Effect |

| Biaryl Monophosphines | Steric bulk and electron-richness | Promotes C-F reductive elimination, improves catalyst stability |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability | Can form stable metal complexes, influencing catalytic activity |

| Bidentate Phosphines | Chelation to the metal center | Can influence the geometry and reactivity of the catalytic species |

This table provides an overview of ligand classes that have been investigated in the context of palladium-catalyzed fluorination reactions, highlighting their potential impact on the reaction outcome.

Solvent Effects and Reaction Media Engineering

The choice of solvent can have a profound impact on the rate and outcome of a fluorination reaction. Solvents can influence the solubility of reactants and catalysts, the stability of charged intermediates, and the nucleophilicity of the fluoride source.

In nucleophilic fluorination reactions, polar aprotic solvents such as acetonitrile (B52724), DMF, and DMSO are often employed. These solvents can help to dissolve the fluoride salt and solvate the cation, thereby increasing the reactivity of the "naked" fluoride anion. However, in some cases, less polar solvents may be preferred to minimize side reactions. The optimal solvent is often determined empirically for a specific reaction.

For instance, in the nucleophilic fluorine substitution of α-carbonyl benzyl (B1604629) bromides, acetonitrile was found to be a superior solvent compared to others, leading to higher yields of the fluorinated product. researchgate.net The engineering of the reaction medium, including the use of phase-transfer catalysts in biphasic systems, can also be a strategy to enhance the efficiency of fluorination reactions.

Yield Enhancement and Selectivity Control

Maximizing the yield of this compound while minimizing the formation of byproducts is a primary goal in process development. This is achieved through a combination of optimizing the parameters discussed above.

For example, in the fluorination of trichloromethyl analogs, the stoichiometry of the fluorinating agent (e.g., HF) must be carefully controlled to ensure complete conversion of the trichloromethyl group without promoting unwanted side reactions on the benzoyl chloride moiety. Temperature and pressure are also critical variables that need to be optimized to achieve a high reaction rate and selectivity.

In catalytic reactions, the catalyst loading and the catalyst-to-ligand ratio are important factors. Fine-tuning these parameters can lead to significant improvements in yield and can also influence the regioselectivity of the reaction, particularly when multiple reactive sites are present in the substrate. The introduction of fluorine atoms into a molecule can also alter the selectivity of subsequent reactions, a factor that can be exploited in multi-step syntheses. chimia.ch

Applications in Advanced Organic Synthesis and Chemical Biology Research

Precursor in Complex Molecule Synthesis

The primary application of 3-(Trifluoromethoxy)benzoyl fluoride (B91410) lies in its role as a reactive precursor for introducing the 3-(trifluoromethoxy)benzoyl moiety into more complex molecular architectures. The acyl fluoride group is a highly reactive acylating agent, enabling efficient bond formation under relatively mild conditions.

The general synthetic utility of trifluoromethoxy-substituted benzoic acids in creating bioactive compounds suggests that the corresponding acyl fluoride would be a valuable reagent for similar synthetic campaigns, particularly where mild reaction conditions are required to avoid decomposition of sensitive functional groups.

Illustrative Research Findings on Related Pharmaceutical Scaffolds

| Target Compound Class | Therapeutic Area | Key Synthetic Step | Reference Compound |

|---|---|---|---|

| Phenyl-pyrazole derivatives | Anti-inflammatory | Amide bond formation | 3-(Trifluoromethoxy)benzoic acid |

| Substituted benzamides | Antiviral | Acylation of amines | 3-(Trifluoromethoxy)benzoyl chloride |

In the agrochemical sector, the trifluoromethoxy group is incorporated into pesticides and herbicides to enhance their efficacy and environmental persistence. The synthesis of such compounds often involves the acylation of various nucleophiles, a reaction for which 3-(Trifluoromethoxy)benzoyl fluoride would be well-suited.

Beyond traditional pharmaceuticals and agrochemicals, this compound is a potential precursor for a diverse range of other bioactive compounds. The introduction of the 3-(trifluoromethoxy)phenyl group can modulate the biological activity of natural products and other scaffolds. Research on related trifluoromethoxy-containing molecules has demonstrated their potential in various areas of chemical biology.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. This compound can serve as a key building block in the construction of various heterocyclic systems. For example, it can react with binucleophilic reagents to form fluorinated benzoxazinones, benzothiazoles, or quinazolinones. These scaffolds are prevalent in many biologically active molecules. The reactivity of the acyl fluoride allows for cyclization reactions under conditions that are compatible with a wide range of functional groups.

Examples of Heterocyclic Systems Derived from Related Benzoyl Halides

| Heterocyclic System | Potential Biological Activity | Synthetic Precursor |

|---|---|---|

| Benzoxazinone | CNS active | 3-(Trifluoromethoxy)benzoyl chloride |

| Quinazolinone | Anticancer | 3-(Trifluoromethoxy)benzoic acid |

| 1,3,4-Oxadiazole | Antifungal | 3-(Trifluoromethoxy)benzoic acid |

Reagent in Functionalization and Derivatization Strategies

The reactivity of this compound also lends itself to various functionalization and derivatization strategies in chemical biology and materials science.

While specific applications of this compound in proteomics are not documented, acyl fluorides, in general, can be utilized as reagents for bioconjugation. They can react with nucleophilic residues on proteins, such as lysine, to form stable amide bonds. The trifluoromethoxy group could serve as a unique tag for ¹⁹F NMR studies, a technique used to probe protein structure and interactions. However, the practical application of this specific compound for such purposes requires further investigation.

Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of the trifluoromethoxy-phenyl moiety into polymer backbones or as a side-chain functional group can be achieved using this compound. For example, it could be used to acylate hydroxyl- or amine-functionalized monomers prior to polymerization, or to modify the surface of existing polymers. Such fluorinated materials could find applications in areas like advanced coatings, low-dielectric constant materials for microelectronics, and hydrophobic surfaces.

Formation of Fluorinated Carbonyl and Aryl Derivatives

This compound is a valuable reagent for the synthesis of a variety of fluorinated organic molecules. Its utility stems from the reactivity of the acyl fluoride group, which serves as an effective acylating agent and a precursor for other functionalities. Acyl fluorides, in general, exhibit a balanced reactivity profile, being more stable than acyl chlorides towards moisture while still being sufficiently reactive for a range of transformations. rsc.org

The primary application in this context is the formation of other carbonyl derivatives through nucleophilic acyl substitution. The compound reacts with various nucleophiles to introduce the 3-(trifluoromethoxy)benzoyl moiety into new molecular frameworks. For instance:

Amide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted-3-(trifluoromethoxy)benzamides. This reaction is fundamental in medicinal chemistry for creating complex molecules with potential biological activity.

Ester Formation: Treatment with alcohols or phenols in the presence of a base leads to the formation of 3-(trifluoromethoxy)benzoate esters.

Ketone Synthesis: Acyl fluorides can participate in coupling reactions with organometallic reagents to produce ketones.

Beyond simple substitution, the acyl fluoride group can be transformed to generate non-carbonyl aryl derivatives. A key transformation is the conversion of the acyl fluoride to a trifluoromethyl group. While direct deoxyfluorination of acyl fluorides to trifluoromethyl groups is a known process, it often requires specialized reagents. rsc.org The stability and defined reactivity of this compound make it a reliable building block for incorporating the 3-(trifluoromethoxy)phenyl group, a common motif in pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity. rsc.org

Role in Transition-Metal Catalyzed Transformations

The carbon-fluorine bond of the acyl fluoride in this compound can be activated by transition metal complexes, enabling its participation in a variety of powerful cross-coupling reactions. nih.govrsc.org These catalytic processes allow for the construction of complex molecular architectures under mild conditions and with high functional group tolerance. Palladium-based catalysts are particularly prominent in this area, facilitating reactions that would be difficult to achieve through traditional methods. beilstein-journals.org The trifluoromethoxy group on the aromatic ring is generally stable under these conditions, making this compound an excellent substrate for late-stage functionalization and the synthesis of highly substituted aromatic compounds.

Acyl coupling reactions are a cornerstone of modern synthesis, enabling the formation of ketones from acyl halides and organometallic reagents. This compound can serve as the electrophilic partner in such transformations, most notably in Suzuki-Miyaura type couplings. In these reactions, a palladium(0) catalyst initiates a catalytic cycle involving oxidative addition into the C(acyl)-F bond, followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid or aryltrifluoroborate) and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. scirp.orgresearchgate.net

Research has demonstrated the successful direct cross-coupling of various fluoro-substituted aroyl chlorides with potassium aryltrifluoroborates using a PdCl2(Ph3P)2 catalyst system. scirp.orgscirp.org Given the analogous reactivity, this compound is an excellent candidate for these reactions. The process allows for the efficient synthesis of a diverse range of diaryl ketones bearing the trifluoromethoxy substituent.

Table 1: Representative Palladium-Catalyzed Acyl Coupling of Aroyl Halides with Arylboron Reagents Data based on analogous reactions reported in the literature.

| Aroyl Halide Partner | Arylboron Partner | Product | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(Trifluoromethoxy)benzoyl chloride | Potassium (4-methoxy)phenyltrifluoroborate | (4-methoxyphenyl)(4-(trifluoromethoxy)phenyl)methanone | PdCl2(Ph3P)2 / K2CO3 | High | scirp.org |

| Benzoyl chloride | Potassium phenyltrifluoroborate | Benzophenone | PdCl2(Ph3P)4 | 95 | tnstate.edu |

| 4-Fluorobenzoyl chloride | Potassium phenyltrifluoroborate | (4-fluorophenyl)(phenyl)methanone | PdCl2(Ph3P)2 / K2CO3 | 92 | scirp.org |

Decarbonylative coupling is a powerful transformation where an acyl group is converted into an aryl or alkyl group with the extrusion of carbon monoxide (CO). Aroyl fluorides, including this compound, can be substrates for such reactions, typically catalyzed by rhodium or palladium complexes. This process provides a strategic route to form new carbon-carbon or carbon-heteroatom bonds directly at the aromatic ring, effectively using the acyl fluoride as a masked aryl halide.

The general mechanism involves the oxidative addition of the acyl fluoride to the metal center, followed by decarbonylation (loss of CO) to form an arylpalladium(II) fluoride intermediate. This intermediate can then engage in a cross-coupling reaction with a suitable partner (e.g., boronic acids, stannanes, or amines) to yield the final product. This strategy allows for the synthesis of 3-substituted-1-(trifluoromethoxy)benzene derivatives, which are important intermediates in various fields. While specific examples detailing the decarbonylative coupling of this compound are not extensively documented, the reaction is a well-established transformation for aroyl halides in general.

Recent advances in catalysis have enabled novel transformations where aroyl fluorides act as bifunctional reagents. One such reaction is the dearomatizing 2,3-fluoroaroylation of benzofurans, which proceeds through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis pathway. nih.govacs.org In this process, the aroyl fluoride, such as this compound, delivers both its aroyl moiety and its fluoride atom across the 2,3-double bond of a benzofuran (B130515) derivative. nih.gov

The proposed mechanism involves the formation of a ketyl radical from the aroyl fluoride, which couples with the radical cation of the benzofuran. Subsequent trapping by the fluoride anion leads to the formation of 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. acs.org Studies have shown that aroyl fluorides with meta-substituents, including methoxy (B1213986) groups, are competent substrates for this transformation, affording the desired products in good yields. nih.govacs.org This reaction highlights a sophisticated use of this compound beyond its traditional role as an acylating agent.

Table 2: Substrate Scope in the Fluoroaroylation of 3-Methylbenzofuran Data adapted from studies on cooperative NHC/photoredox catalysis.

| Aroyl Fluoride | Product Structure | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Benzoyl fluoride | 3-Benzoyl-2-fluoro-3-methyl-2,3-dihydrobenzofuran | 88 | >20:1 | nih.gov |

| 3-Methoxybenzoyl fluoride | 2-Fluoro-3-(3-methoxybenzoyl)-3-methyl-2,3-dihydrobenzofuran | 75 | 20:1 | acs.org |

| 3-Chlorobenzoyl fluoride | 3-(3-Chlorobenzoyl)-2-fluoro-3-methyl-2,3-dihydrobenzofuran | 82 | 25:1 | acs.org |

| 2-Naphthoyl fluoride | 2-Fluoro-3-methyl-3-(2-naphthoyl)-2,3-dihydrobenzofuran | 62 | >20:1 | nih.gov |

Furthermore, the aromatic ring of this compound itself contains C-H bonds that could potentially be activated for direct arylation reactions, a modern strategy for C-C bond formation that avoids the pre-functionalization of substrates. nih.gov While specific examples involving this compound are sparse, palladium-catalyzed direct C-H arylation is a burgeoning field that could offer future applications for modifying the core structure of this compound.

Theoretical and Computational Investigations of 3 Trifluoromethoxy Benzoyl Fluoride

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. For 3-(trifluoromethoxy)benzoyl fluoride (B91410), computational analyses focus on how the electron-withdrawing trifluoromethoxy (-OCF₃) and acyl fluoride (-COF) groups influence the electron distribution within the benzene (B151609) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are used to optimize the molecular geometry and predict various electronic descriptors. researchgate.netmdpi.com

For a molecule like 3-(trifluoromethoxy)benzoyl fluoride, DFT is applied to calculate key properties that describe its electronic behavior. These calculations help in understanding the charge distribution and identifying reactive sites within the molecule. The molecular electrostatic potential (MEP) map, for instance, visually represents the electron density, highlighting electron-rich areas (typically colored red) that are susceptible to electrophilic attack and electron-poor areas (colored blue) prone to nucleophilic attack. In amides, a related class of compounds, MEP analysis shows an electron-rich region around the carbonyl oxygen and an electron-deficient region near the amide nitrogen. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following values are representative examples for similar aromatic compounds and are for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Property | Description | Illustrative Value |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | ~ 3.5 D |

| Total Energy (Hartree) | The total electronic energy of the optimized geometry. | Varies with method |

| Mulliken Atomic Charges | Provides an estimate of the partial charge on each atom. | Carbonyl C: positive |

| Carbonyl O: negative | ||

| Fluorine (acyl): negative |

These calculations would reveal the significant electron-withdrawing effects of both the trifluoromethoxy and benzoyl fluoride groups, which decrease the electron density on the aromatic ring and increase the electrophilicity of the carbonyl carbon.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. utexas.edu The most important orbitals in this context are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comutexas.edu A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be located primarily on the aromatic ring, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group. mdpi.com This distribution makes the carbonyl carbon a prime target for nucleophilic attack. The electron-withdrawing substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted benzoyl fluoride.

Table 2: Illustrative Frontier Orbital Energies (Note: These values are representative examples based on general principles for substituted aromatic compounds and are for illustrative purposes.)

| Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest energy orbital containing electrons; relates to electron-donating ability. | ~ -8.5 eV |

| LUMO | Lowest energy orbital without electrons; relates to electron-accepting ability. | ~ -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 7.0 eV |

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.

Acyl fluorides are reactive intermediates in various chemical transformations, including acylation reactions. Theoretical modeling can map the entire energy landscape of a reaction involving this compound. This involves identifying the structures of reactants, intermediates, transition states, and products.

The reaction environment can dramatically influence reaction rates and mechanisms. Computational models can account for these effects.

Solvent Effects: Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees. Implicit solvent models (like the Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant, while explicit solvent models involve including individual solvent molecules in the calculation. The choice of solvent can be critical; for instance, polar solvents might stabilize charged intermediates, thereby lowering the activation energy. semanticscholar.org

Catalytic Effects: Catalysts provide an alternative reaction pathway with a lower activation energy. Computational studies can model how a catalyst, such as a Lewis acid, interacts with this compound. For example, a Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.net Modeling can also elucidate the role of catalysts in facilitating specific steps, such as fluoride transfer in deoxyfluorination reactions. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity.

Conformational analysis of this compound involves identifying the most stable arrangements of its atoms. The primary focus would be on the rotational barriers around the C-C bond connecting the carbonyl group to the ring and the C-O bond of the trifluoromethoxy group. Quantum chemical calculations can map the potential energy surface as a function of these dihedral angles to identify low-energy conformers. For related molecules, studies have shown that different conformers can coexist in equilibrium, with their relative populations influenced by both steric and electronic effects. semanticscholar.orgresearchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. e3s-conferences.org By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, rotations, and conformational changes. nih.gov An MD simulation of this compound, either in the gas phase or in a simulated solvent box, could reveal its preferred conformations, the flexibility of its substituent groups, and how it interacts with surrounding solvent molecules. arxiv.org This information is valuable for understanding how the molecule behaves in a realistic chemical environment.

Therefore, the generation of an article with in-depth research findings and specific data tables for the section "5.4. Prediction of Spectroscopic Parameters for Structural Elucidation" cannot be fulfilled at this time.

While experimental spectroscopic data may exist for related compounds, and general computational methods for predicting such parameters are well-established in quantum chemistry, specific studies containing the predicted Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data for this compound have not been identified.

Consequently, the requested detailed analysis and data tables for the theoretical spectroscopic properties of this particular compound cannot be provided.

Advanced Analytical and Spectroscopic Methodologies for Research Applications

In-Situ Spectroscopic Monitoring of Reactions

In-situ ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reactions involving fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in less signal overlap compared to ¹H NMR. rsc.orgnih.gov The trifluoromethoxy (-OCF₃) group and the acyl fluoride (B91410) (-COF) moiety of 3-(Trifluoromethoxy)benzoyl fluoride each provide a distinct signal in the ¹⁹F NMR spectrum, serving as sensitive probes of their chemical environment.

During a chemical transformation, changes in the electronic environment around these fluorine-containing groups will lead to shifts in their respective resonance frequencies. By acquiring ¹⁹F NMR spectra at various time points throughout a reaction, researchers can track the consumption of the starting material and the formation of products and intermediates. For instance, in a substitution reaction where the acyl fluoride is converted to an ester or an amide, the disappearance of the characteristic acyl fluoride signal and the appearance of a new signal corresponding to the trifluoromethoxy group in the product molecule can be monitored quantitatively. rsc.org This allows for the determination of reaction kinetics and can help to optimize reaction conditions. nih.gov

Furthermore, the observation of transient signals in the ¹⁹F NMR spectrum can provide direct evidence for the existence of short-lived intermediates, offering critical insights into the reaction mechanism. researchgate.net The chemical shift of the trifluoromethoxy group is particularly sensitive to changes in the substitution pattern and electronic nature of the aromatic ring, making it a valuable reporter for mechanistic studies of reactions involving the benzoyl moiety. researchgate.netnih.gov

Below is a hypothetical data table illustrating the change in ¹⁹F NMR chemical shifts during a reaction where this compound is converted to a derivative.

| Species | Functional Group | Chemical Shift (δ) / ppm (Hypothetical) |

| Starting Material | ||

| This compound | -OCF₃ | -58.2 |

| -COF | +25.0 | |

| Intermediate | ||

| Reaction Intermediate | -OCF₃ | -57.9 |

| Product | ||

| 3-(Trifluoromethoxy)benzoyl Derivative | -OCF₃ | -59.5 |

Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are indispensable for the identification of reaction intermediates, which are often present in very low concentrations and have short lifetimes. nih.govrsc.orgresearchgate.net In the context of reactions with this compound, these MS techniques can be coupled with liquid chromatography (LC-MS) or used for direct infusion analysis of the reaction mixture to detect and characterize transient species.

By monitoring the reaction mixture over time, the mass-to-charge ratio (m/z) of ions corresponding to starting materials, products, and any intermediates can be tracked. For example, in a catalyzed reaction, it might be possible to observe ions of catalyst-substrate adducts or other reactive intermediates. nih.gov Collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) experiments can then be performed on these detected ions. The fragmentation patterns obtained from these experiments provide structural information that can be used to elucidate the structure of the intermediates, thereby supporting or refuting a proposed reaction mechanism. researchgate.net

The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, allow for the determination of the elemental composition of the detected ions, further aiding in the confident identification of intermediates. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purification Methodologies

Chromatographic techniques are fundamental for both monitoring the progress of reactions involving this compound and for the purification of the final products.

Reaction Monitoring: Thin-layer chromatography (TLC) offers a rapid and simple method for qualitatively monitoring a reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. ekb.egeuropa.eu A suitable reversed-phase HPLC method can be developed to separate the starting material, this compound, from the product(s) and any side products. By injecting aliquots of the reaction mixture at different times and analyzing the resulting chromatograms, the conversion of the starting material and the yield of the product can be accurately determined over time.

Purification Methodologies: Due to the reactive nature of the acyl fluoride group, purification by column chromatography on silica gel requires careful consideration. The acidic nature of silica gel can potentially lead to the hydrolysis of the acyl fluoride to the corresponding carboxylic acid. nih.gov Therefore, it is often necessary to use deactivated silica gel or to employ a non-protic eluent system and perform the chromatography quickly. mdpi.comrsc.org Alternatively, other purification techniques such as distillation or crystallization may be more suitable for isolating products derived from this compound, depending on their physical properties.

Stereochemical Analysis and Chiral Derivatization for Enantiomeric Excess Determination

While this compound is not a chiral molecule itself, it can be converted to 3-(Trifluoromethoxy)benzoic acid, which can then be used as a chiral derivatizing agent to determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.

The Mosher method is a well-established NMR technique for the determination of the absolute configuration of chiral secondary alcohols and amines. springernature.comnih.govoregonstate.edu This method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. mdpi.com

Similarly, the enantiomers of a chiral acid containing a trifluoromethyl group, such as a derivative of 3-(trifluoromethoxy)benzoic acid, can be used. After separation of the diastereomers, or by analyzing the mixture of diastereomers formed from a racemic derivatizing agent and an enantiopure substrate, the chemical shifts of the protons (or fluorine atoms) in the vicinity of the newly formed stereocenter are analyzed. The differences in chemical shifts (Δδ) between the two diastereomers can be correlated to the absolute configuration of the chiral substrate. nih.gov

The presence of the trifluoromethoxy group in derivatives of this compound offers an additional advantage. The ¹⁹F NMR signal of the -OCF₃ group can serve as a sensitive probe for distinguishing between the two diastereomers, potentially offering better resolution and simpler spectral analysis compared to ¹H NMR in some cases. acs.orgnih.govresearchgate.net

A hypothetical data table illustrating the ¹⁹F NMR chemical shift differences in diastereomeric esters is presented below.

| Diastereomer | -OCF₃ Chemical Shift (δ) / ppm (Hypothetical) |

| (R)-alcohol-(S)-acid ester | -59.3 |

| (S)-alcohol-(S)-acid ester | -59.8 |

For applications involving radiolabeled compounds, radio-TLC and radio-HPLC are powerful techniques for the separation and quantification of enantiomers. rsc.orgnih.gov If a chiral alcohol or amine is labeled with a radionuclide, such as ¹⁸F, and then derivatized with this compound, the resulting diastereomeric products can be separated using chiral chromatography.

Radio-HPLC: Chiral stationary phases (CSPs) in HPLC columns can differentiate between the two diastereomers, leading to two separate peaks in the chromatogram. nih.gov By integrating the peaks from a radioactivity detector, the relative amounts of the two diastereomers, and thus the enantiomeric excess of the original radiolabeled substrate, can be determined with high accuracy.

Radio-TLC: While generally offering lower resolution than HPLC, radio-TLC can be a simpler and faster method for assessing enantiomeric purity. rsc.org Using a chiral TLC plate or a chiral mobile phase, it may be possible to achieve separation of the diastereomeric derivatives. The distribution of radioactivity on the TLC plate can then be measured using a phosphorimager or a radio-TLC scanner to quantify the enantiomeric ratio.

Utilization of Multidimensional NMR Spectroscopy for Structural Assignment of Derivatives

To illustrate this, let us consider a hypothetical derivative: 4-amino-3-(trifluoromethoxy)benzoyl fluoride . The structural assignment process using multidimensional NMR would proceed as follows:

¹H and ¹³C NMR Analysis:

Initial analysis of the ¹H NMR spectrum would reveal the presence of protons in the aromatic region, as well as a broad signal corresponding to the amine (-NH₂) protons. The ¹³C NMR spectrum would show signals for the aromatic carbons, the trifluoromethoxy carbon (CF₃O-), and the carbonyl carbon (-COF). However, the precise assignment of the aromatic protons and carbons based solely on their chemical shifts can be challenging due to the complex interplay of electronic effects from the amino, trifluoromethoxy, and benzoyl fluoride groups.

COSY (¹H-¹H Correlation Spectroscopy):

The COSY experiment is utilized to identify proton-proton coupling networks. sdsu.edu In the case of 4-amino-3-(trifluoromethoxy)benzoyl fluoride, the COSY spectrum would reveal correlations between adjacent protons on the aromatic ring. For instance, a cross-peak would be observed between the proton at position 5 (H-5) and the proton at position 6 (H-6), and another between H-6 and the proton at position 2 (H-2), establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu This allows for the unambiguous assignment of the protonated aromatic carbons. Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique provides key information about the connectivity of quaternary carbons and helps to piece together the entire molecular framework. For our hypothetical derivative, key HMBC correlations would include:

Correlations from the aromatic protons (H-2, H-5, H-6) to the carbonyl carbon (C-7), confirming their position relative to the benzoyl fluoride moiety.

Correlations from the aromatic protons to the carbon bearing the trifluoromethoxy group (C-3) and the carbon bearing the amino group (C-4).

A correlation from the fluorine of the trifluoromethoxy group to the carbon at position 3 (C-3) in a ¹⁹F-¹³C HMBC experiment would definitively place the -OCF₃ group.

By combining the information from these multidimensional NMR experiments, a complete and unambiguous structural assignment of 4-amino-3-(trifluoromethoxy)benzoyl fluoride can be achieved.

Interactive Data Table: Hypothetical NMR Data for 4-amino-3-(trifluoromethoxy)benzoyl fluoride

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 | - | 125.0 | - | C-2, C-6, C-7 |

| 2 | 7.5 (d) | 118.0 | H-6 | C-1, C-3, C-4, C-7 |

| 3 | - | 145.0 (q) | - | C-1, C-2, C-4, C-5 |

| 4 | - | 148.0 | - | C-2, C-3, C-5, C-6 |

| 5 | 6.8 (d) | 115.0 | H-6 | C-1, C-3, C-4 |

| 6 | 7.6 (dd) | 130.0 | H-2, H-5 | C-1, C-2, C-4, C-7 |

| 7 (-COF) | - | 160.0 (d) | - | - |

| -OCF₃ | - | 120.0 (q) | - | C-3 |

| -NH₂ | 4.5 (br s) | - | - | C-4 |

Derivatization and Functionalization Pathways of 3 Trifluoromethoxy Benzoyl Fluoride

Transformation into Amides and Esters

The most direct transformation of 3-(Trifluoromethoxy)benzoyl fluoride (B91410) involves its reaction with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is characteristic of acyl halides and provides a straightforward method for incorporating the 3-(trifluoromethoxy)benzoyl moiety into diverse molecular scaffolds.

The reaction with primary or secondary amines yields N-substituted 3-(trifluoromethoxy)benzamides. Acyl fluorides are recognized as effective acylating agents, often exhibiting comparable electrophilicity to activated esters but with fewer steric limitations. beilstein-journals.org Their reactions with nucleophiles are typically less vigorous than those of the corresponding acyl chlorides, which can lead to fewer side reactions and cleaner conversions. beilstein-journals.org The synthesis can often be performed under mild, operationally simple conditions, and in some cases, can be integrated into one-pot protocols where the acyl fluoride is generated and then immediately reacted with an amine to produce the final amide product in high yield. beilstein-journals.orgrsc.org

Similarly, esterification can be achieved by reacting 3-(Trifluoromethoxy)benzoyl fluoride with an alcohol, typically in the presence of a base to neutralize the hydrogen fluoride byproduct. The stability of the acyl fluoride C-F bond makes these reagents relatively stable towards hydrolysis compared to other acyl halides, which is an advantage during handling and storage. beilstein-journals.org

The general schemes for these transformations are presented below:

Amide Formation:

Reaction of this compound with a primary amine (R-NH₂)

Ester Formation:

Reaction of this compound with an alcohol (R-OH)

These fundamental reactions are critical for synthesizing libraries of compounds for applications in medicinal chemistry and materials science, where the unique electronic properties and high lipophilicity of the trifluoromethoxy group are desirable. nih.gov

Conversion to Trifluoromethyl-Substituted Compounds

A significant functionalization pathway for this compound is its conversion into a trifluoromethyl (-CF₃) group. This deoxyfluorination reaction transforms the carbonyl group directly into a CF₃ group, yielding 1-(trifluoromethyl)-3-(trifluoromethoxy)benzene. This transformation is valuable as it provides access to compounds where the trifluoromethoxy and trifluoromethyl groups, both important pharmacophores, are present on the same aromatic ring.

A modern and effective method for this conversion involves the use of deoxyfluorinating reagents under solvent-free conditions. beilstein-journals.orgnih.gov One such protocol utilizes a combination of FLUOLEAD® (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) and Olah's reagent (pyridine poly(hydrogen fluoride)) at elevated temperatures (70–100 °C). beilstein-journals.orgnih.gov This system has been shown to successfully convert a wide range of substituted aroyl fluorides into their corresponding trifluoromethylarenes in good to excellent yields. beilstein-journals.orgnih.gov While the specific conversion of this compound is not explicitly detailed, the reported substrate scope suggests its compatibility.

Other methods for this type of transformation have also been developed, including the use of reagents like Deoxo-Fluor® or through a palladium-catalyzed decarbonylative trifluoromethylation using trifluoromethyl triethylsilane (Et₃SiCF₃). nih.gov

The table below summarizes the yields obtained for the deoxyfluorination of various substituted benzoyl fluorides using the FLUOLEAD®/Olah's reagent system, illustrating the general applicability of the method. beilstein-journals.orgnih.gov

Synthesis of Trifluoromethylated Hydrazones and Acylhydrazones

Reacting this compound with hydrazine (B178648) or its derivatives provides a direct pathway to trifluoromethylated acylhydrazones (also known as aroylhydrazones). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the acyl fluoride.

The resulting product, 3-(trifluoromethoxy)benzoyl hydrazide, is a type of acylhydrazone. These compounds are highly valuable and versatile building blocks in modern organic synthesis. beilstein-journals.orgnih.gov Acylhydrazones can serve as stable equivalents of imines and are used in a wide array of chemical transformations, including cycloaddition reactions and the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.orgbeilstein-journals.org

The general reaction is as follows:

Reaction of this compound with hydrazine

The synthetic utility of the resulting acylhydrazone stems from its multiple reactive sites, enabling further functionalization to construct complex molecular architectures. For instance, trifluoromethylated acylhydrazones have been employed as 1,3-dipolar agents in reactions to synthesize CF₃-substituted pyrazolidine (B1218672) derivatives. beilstein-journals.org

Strategic Functionalization for New Synthetic Reagents

The development of new reagents and reactions to introduce fluorine-containing moieties into organic molecules is a central theme in contemporary organofluorine chemistry. wiley-vch.de this compound serves as an excellent platform for strategic functionalization to create novel synthetic reagents, owing to the combination of its reactive acyl fluoride handle and the influential trifluoromethoxy (-OCF₃) substituent.

The -OCF₃ group is of particular interest in medicinal chemistry. It is one of the most lipophilic substituents known and can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. nih.gov By using the derivatization pathways described previously (e.g., conversion to amides, esters, or other functional groups), the 3-(trifluoromethoxy)phenyl moiety can be strategically installed into larger, more complex molecules. These new derivatives can then act as specialized building blocks or reagents for further synthetic elaboration.

For example, converting the benzoyl fluoride into a different functional group that is amenable to cross-coupling reactions (e.g., a boronic ester or a halide) would generate a new bifunctional reagent. Such a reagent would allow for the introduction of the 3-(trifluoromethoxy)phenyl ring into various substrates via well-established catalytic methods, representing a form of late-stage functionalization. nih.gov This strategy is highly valuable in drug discovery programs for rapidly generating analogues of lead compounds with improved pharmacological profiles. nih.gov

Dearomatizing Reactions through Fluoroacylation

An advanced and powerful application of aroyl fluorides, including this compound, is their use as bifunctional reagents in dearomatizing reactions. nih.govacs.orgnih.gov Specifically, a method involving cooperative N-heterocyclic carbene (NHC) and photoredox catalysis enables the dearomatizing 2,3-fluoroaroylation of benzofurans. nih.govacs.org

In this reaction, the aroyl fluoride simultaneously delivers both an aroyl group and a fluoride atom to the benzofuran (B130515) substrate. The process is initiated by visible light and proceeds through a radical-radical cross-coupling mechanism. An NHC catalyst activates the aroyl fluoride to form a ketyl radical, while a photocatalyst generates a benzofuran radical cation. nih.govacs.org The coupling of these two radical species leads to the formation of a 3-aroyl-2-fluoro-2,3-dihydrobenzofuran product, a scaffold found in numerous biologically active compounds. nih.govnih.gov

The reaction has been shown to tolerate a broad range of substituents on the aroyl fluoride, including those at the meta-position, indicating that this compound is a suitable substrate for this transformation. nih.govacs.org

The table below shows representative examples of this dearomatizing fluoroaroylation with various substituted aroyl fluorides. nih.gov

Future Research Directions and Emerging Challenges

Development of More Sustainable and Efficient Synthetic Routes

The industrial-scale production of 3-(trifluoromethoxy)benzoyl fluoride (B91410) and its derivatives necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. Current methods often rely on traditional fluorinating agents or multi-step processes that can generate significant waste.

Future research will likely focus on several key areas to enhance sustainability:

Catalytic Halogen Exchange: Moving beyond stoichiometric reagents, the development of catalytic systems for the conversion of the more accessible 3-(trifluoromethoxy)benzoyl chloride to the fluoride would represent a significant advance. This could involve transition-metal catalysis or organocatalysis to facilitate a more atom-economical halogen exchange (Halex) reaction. nih.gov

Direct C-H Functionalization: A long-term goal is the direct synthesis from 3-trifluoromethoxytoluene via selective oxidative carbonylation and fluorination, bypassing the need to pre-install a carboxylic acid. Research into catalysts, such as rhodium (Rh) or palladium (Pd) systems, that can perform oxidative carbonylation of related compounds like benzotrifluoride, could pave the way for more direct and efficient routes. scispace.com

Electrochemical Synthesis: Anodic oxidation offers a powerful, reagent-free activation method. Future exploration could adapt electrochemical methods, recently demonstrated for the synthesis of carbamoyl (B1232498) fluorides from oxamic acids, to produce acyl fluorides from carboxylic acids, thereby avoiding harsh chemical oxidants and fluorinating agents. acs.org

Alternative Fluoride Sources: Investigating the use of safer and more sustainable fluoride sources, such as cesium fluoride or potassium fluoride, in combination with phase-transfer catalysts or crown ethers, could reduce reliance on more hazardous reagents like anhydrous hydrogen fluoride. mdpi.com

Table 1: Comparison of Potential Synthetic Route Improvements

| Current Approach | Future Direction | Key Advantages | Emerging Challenge |

| Multi-step synthesis from benzoic acid | Direct C-H functionalization/carbonylation | Reduced step count, improved atom economy | Catalyst development for high selectivity and turnover |

| Use of harsh fluorinating agents (e.g., SF₄) | Catalytic halogen exchange from benzoyl chloride | Milder reaction conditions, improved safety | Designing robust and cost-effective catalysts |

| Batch processing | Continuous flow synthesis | Enhanced safety, scalability, and process control | Reactor design and optimization for specific reactions |

| Stoichiometric reagents | Electrochemical methods | Reduced chemical waste, potential for renewable energy input | Electrode material stability and reaction efficiency |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of 3-(trifluoromethoxy)benzoyl fluoride is primarily centered on its acyl fluoride group, which serves as an excellent acylating agent. However, the trifluoromethoxy group also presents opportunities for novel transformations.

Emerging research avenues include:

C-F Bond Activation: While the C-F bonds of the trifluoromethoxy group are exceptionally strong, recent advances in transition-metal catalysis have enabled the activation of such bonds in other aromatic trifluoromethyl compounds. researchgate.netmdpi.com Future work could explore whether one of the fluorine atoms in the -OCF₃ group can be selectively transformed, opening up pathways to difluoro- or monofluoro-functionalized derivatives with unique properties.

Decarbonylative Coupling Reactions: Palladium-catalyzed decarbonylative cross-coupling reactions are a powerful tool for forming C-C or C-heteroatom bonds from acyl halides. Applying this methodology to this compound could provide a direct route to 3-trifluoromethoxyphenyl-substituted compounds, which are valuable in medicinal chemistry.

Asymmetric Catalysis: For reactions where this compound is used to introduce the acyl group to a prochiral substrate, the development of new chiral catalysts could enable the synthesis of enantiomerically pure products, which is critical for pharmaceutical applications.

Enzyme Inhibition and Bioconjugation: The benzoyl fluoride moiety can act as a reactive "warhead" for inhibiting certain enzymes. ontosight.ai Research focused on understanding its reactivity with specific biological nucleophiles could lead to the design of targeted covalent inhibitors for applications in chemical biology and drug discovery.

Computational Design of Enhanced Derivatives and Reagents

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, computational approaches can guide research in several promising directions.

Rational Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions, such as C-F activation or cross-coupling. nih.gov This understanding allows for the rational design of new ligands and catalysts with improved activity, selectivity, and stability for transformations involving this compound.

Predicting Derivative Properties: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can predict the biological activity and physicochemical properties of novel derivatives. chapman.edu By computationally screening virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of candidates with the highest potential for applications in medicine or materials science. nih.govfrontiersin.org

Designing Novel Reagents: Computational studies can help design new reagents with enhanced reactivity or selectivity. For example, by modeling the transition states of reactions, it may be possible to design derivatives of this compound that are optimized for specific transformations, such as selective acylation in the presence of other reactive functional groups.

Expansion of Applications in Chemical Biology and Materials Science

The trifluoromethoxy group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com While derivatives have been explored for various biological activities, significant potential remains untapped. ontosight.ai

Future applications could be expanded in:

Chemical Biology Probes: The reactivity of the acyl fluoride can be harnessed to develop activity-based probes for identifying and studying enzyme function. By attaching reporter tags (e.g., fluorophores or biotin) to the 3-(trifluoromethoxy)benzoyl scaffold, researchers can create tools to investigate biological pathways.

Agrochemicals: The trifluoromethoxy group is a common feature in modern agrochemicals. Systematic derivatization of the this compound core and screening for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents. ontosight.ai

Advanced Polymers and Materials: The high thermal and chemical stability associated with fluorinated compounds makes them attractive for materials science. Incorporating the 3-(trifluoromethoxy)phenyl moiety into polymers could lead to materials with unique properties, such as enhanced thermal resistance, low dielectric constants, or specific optical characteristics.

¹⁹F Magnetic Resonance Imaging (MRI): The presence of four fluorine atoms in the molecule makes it a potential candidate for the development of ¹⁹F MRI contrast agents. Future research could focus on designing derivatives that can selectively accumulate in specific tissues, allowing for non-invasive imaging.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and easier scalability. The integration of this compound chemistry with these modern platforms is a key area for future development.

Key opportunities include:

On-Demand Synthesis of Reactive Intermediates: Flow reactors are ideal for generating and immediately using reactive or unstable intermediates. researchgate.netresearchgate.net A flow setup could be used to synthesize this compound and telescope it directly into a subsequent reaction, minimizing handling and decomposition. beilstein-journals.org

Automated Library Synthesis: Combining flow chemistry with automated robotic platforms enables the rapid synthesis and purification of large libraries of derivatives. This high-throughput approach can accelerate the discovery of new drug candidates and materials by systematically exploring a wide range of chemical space.

Process Intensification: Microreactors used in flow chemistry have superior heat and mass transfer properties, allowing for reactions to be run under more aggressive conditions (higher temperatures and pressures) safely. This can lead to dramatically reduced reaction times and increased efficiency for the synthesis and transformation of this compound. uc.pt

Safer Handling of Fluorinating Agents: The synthesis of acyl fluorides often involves hazardous reagents. Performing these reactions in a closed, automated flow system significantly enhances operator safety by minimizing exposure. beilstein-journals.org

Table 2: Advantages of Integrating Flow Chemistry

| Feature | Advantage | Relevance to this compound |

| Enhanced Safety | Minimized exposure to hazardous reagents and controlled handling of exothermic reactions. | Safer synthesis using fluorinating agents and management of highly reactive intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production by running the system for longer. | Facilitates efficient production of the compound and its derivatives for industrial use. |

| Process Control | Precise control over temperature, pressure, and residence time, leading to higher yields and purities. | Optimization of reaction conditions to maximize selectivity and minimize byproduct formation. |

| Automation | Integration with robotic systems for automated library synthesis and high-throughput screening. | Accelerates the discovery of new bioactive molecules and functional materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(trifluoromethoxy)benzoyl fluoride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via fluorination of 3-(trifluoromethoxy)benzoyl chloride using fluorinating agents like KF or HF in anhydrous conditions. Purification involves fractional distillation under reduced pressure (e.g., 16 mmHg, bp ~78–83°C) . Solvent-free methods or inert-atmosphere techniques (e.g., Schlenk line) minimize hydrolysis by-products. Purity ≥95% is achievable via recrystallization or column chromatography using non-polar solvents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 19F NMR : Identifies trifluoromethoxy (-OCF₃) and acyl fluoride (-COF) groups (δ ~55–60 ppm for -OCF₃; δ ~−100 ppm for -COF) .

- IR Spectroscopy : Confirms C=O stretching (~1800–1850 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Fragmentation patterns validate molecular ions (e.g., m/z 208–220 range) and structural stability .

Q. How should researchers safely handle and store this compound?

- Methodology :

- Handling : Use corrosion-resistant PPE (nitrile gloves, face shield) due to its skin/eye corrosion (GHS Category 1B/1) .

- Storage : Under inert gas (Ar/N₂) at ≤4°C in sealed glass containers to prevent hydrolysis. Avoid contact with moisture or bases .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of benzoyl fluoride derivatives?

- Methodology : The -OCF₃ group is strongly electron-withdrawing, lowering the LUMO energy of the acyl fluoride and enhancing electrophilicity. Computational studies (DFT) show increased reactivity in nucleophilic acyl substitutions compared to non-fluorinated analogs. This property is exploited in synthesizing fluorinated pharmaceuticals or agrochemicals .

Q. What strategies resolve contradictions in reaction yields when using this compound in multi-step syntheses?

- Methodology :

- By-product Analysis : Use LC-MS or GC-MS to detect hydrolysis products (e.g., 3-(trifluoromethoxy)benzoic acid) .

- Kinetic Studies : Monitor reaction progress via in situ 19F NMR to optimize stoichiometry and temperature .

- Solvent Screening : Anhydrous solvents (e.g., THF, DMF) with molecular sieves improve yields in moisture-sensitive reactions .

Q. How can this compound be utilized in designing fluorinated bioactive molecules?

- Methodology :

- Pharmacophore Integration : The -COF group serves as a reactive handle for amide/carbamate formation. For example, coupling with amines yields trifluoromethoxy-substituted benzamides, which enhance metabolic stability in drug candidates .

- Case Study : Derivatives like N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide show improved binding to kinase targets due to fluorine-induced hydrophobic interactions .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology :

- Crystal Engineering : Slow evaporation in hexane/CH₂Cl₂ (1:1) at −20°C promotes single-crystal growth.

- X-ray Crystallography : Heavy atom effects from fluorine enhance diffraction resolution. Disorder in the trifluoromethoxy group may require constrained refinement .

Key Research Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products